(E)-4-{4-[(4-Iodoanilino)sulfonyl]anilino}-4-oxo-2-butenoic acid
Overview
Description
(E)-4-{4-[(4-Iodoanilino)sulfonyl]anilino}-4-oxo-2-butenoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an iodoanilino group, a sulfonyl group, and a butenoic acid moiety. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-{4-[(4-Iodoanilino)sulfonyl]anilino}-4-oxo-2-butenoic acid typically involves multiple steps, starting with the preparation of the iodoanilino and sulfonyl intermediates. One common method involves the microwave-assisted aldol-condensation of glyoxylic acid with methyl ketone derivatives . This method provides moderate to excellent yields and can be adapted for a wide range of substrates.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis, which offers efficiency and scalability. The use of tosic acid for aryl derivatives and pyrrolidine with acetic acid for aliphatic substrates has been shown to optimize yields .
Chemical Reactions Analysis
Types of Reactions
(E)-4-{4-[(4-Iodoanilino)sulfonyl]anilino}-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the iodoanilino group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols.
Scientific Research Applications
(E)-4-{4-[(4-Iodoanilino)sulfonyl]anilino}-4-oxo-2-butenoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (E)-4-{4-[(4-Iodoanilino)sulfonyl]anilino}-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The iodoanilino group can form strong interactions with proteins, potentially inhibiting their function. The sulfonyl group may enhance the compound’s solubility and reactivity, facilitating its interaction with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-2-butenoic acid: Shares the butenoic acid moiety but lacks the iodoanilino and sulfonyl groups.
(E)-4-[3-(Butyrylamino)anilino]-4-oxo-2-butenoic acid: Similar structure but with a butyrylamino group instead of the iodoanilino group.
Uniqueness
(E)-4-{4-[(4-Iodoanilino)sulfonyl]anilino}-4-oxo-2-butenoic acid is unique due to its combination of the iodoanilino and sulfonyl groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-4-[4-[(4-iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2O5S/c17-11-1-3-13(4-2-11)19-25(23,24)14-7-5-12(6-8-14)18-15(20)9-10-16(21)22/h1-10,19H,(H,18,20)(H,21,22)/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULBWEGDXPAKFU-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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